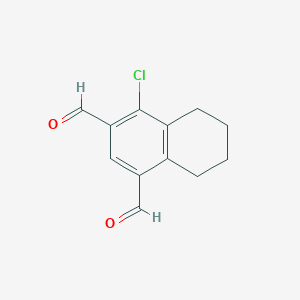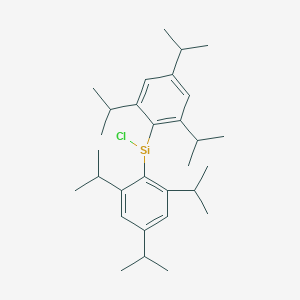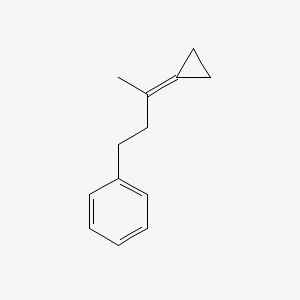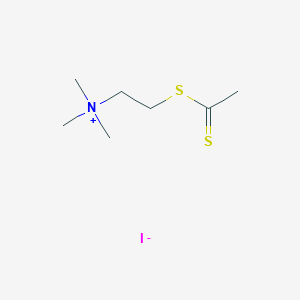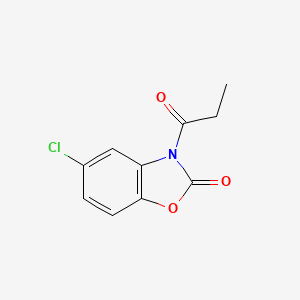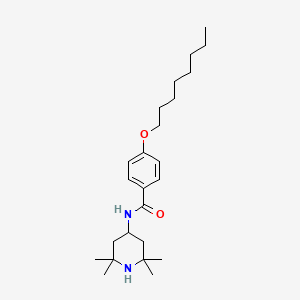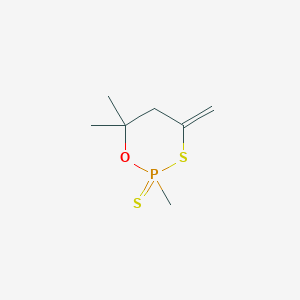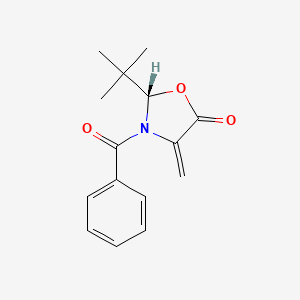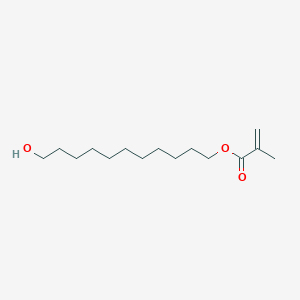
11-Hydroxyundecyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Hydroxyundecyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C15H28O3 and a molecular weight of 256.38 g/mol . It is also known by its systematic name, 2-Propenoic acid, 2-methyl-, 11-hydroxyundecyl ester . This compound is characterized by the presence of a hydroxyl group and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxyundecyl 2-methylprop-2-enoate typically involves the esterification of 11-hydroxyundecanol with 2-methylpropenoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions
11-Hydroxyundecyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 11-oxo-undecyl 2-methylprop-2-enoate.
Reduction: Formation of 11-hydroxyundecanol and 2-methylpropanol.
Substitution: Formation of 11-alkoxyundecyl 2-methylprop-2-enoate or 11-acylundecyl 2-methylprop-2-enoate.
Aplicaciones Científicas De Investigación
11-Hydroxyundecyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 11-Hydroxyundecyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and esterification reactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
11-Hydroxyundecanoic acid: Similar structure but lacks the ester functional group.
2-Methylprop-2-enoic acid: Contains the same propenoic acid moiety but lacks the long hydrocarbon chain.
11-Hydroxyundecyl acetate: Similar structure but with an acetate ester instead of a propenoate ester.
Uniqueness
11-Hydroxyundecyl 2-methylprop-2-enoate is unique due to its combination of a long hydrocarbon chain, a hydroxyl group, and an ester functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
118915-07-4 |
|---|---|
Fórmula molecular |
C15H28O3 |
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
11-hydroxyundecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H28O3/c1-14(2)15(17)18-13-11-9-7-5-3-4-6-8-10-12-16/h16H,1,3-13H2,2H3 |
Clave InChI |
BNEHVIPZGXTFLT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


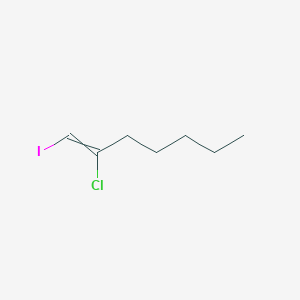
![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
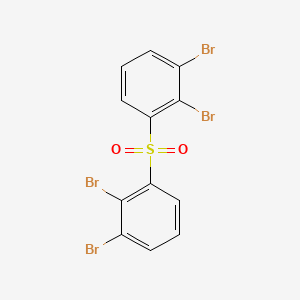
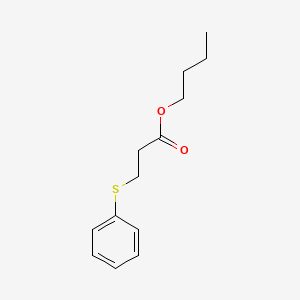

methanone](/img/structure/B14304178.png)
